molecular formula C13H12ClFN2O2 B5558369 4-chloro-1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole

4-chloro-1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole

Cat. No. B5558369
M. Wt: 282.70 g/mol
InChI Key: TUJVDHFNBJIDSZ-UHFFFAOYSA-N
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Description

4-chloro-1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazole derivatives. It is commonly referred to as "PF-06282999" and has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Fluorescent Properties of Pyrazolines

Pyrazolines, including compounds similar to 4-chloro-1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole, have been studied for their fluorescent properties. A series of 1,3,5-triaryl-2-pyrazolines showed fluorescence in the blue region of the visible spectrum when exposed to ultraviolet radiation. These findings are significant in the context of developing new fluorescent materials for various scientific applications (Hasan et al., 2011).

Complex Synthesis and Structural Analysis

Research on the synthesis and structural analysis of pyrazole compounds, akin to this compound, has been conducted. For instance, the study by Reger et al. (2003) provides insights into the synthesis of such compounds and their structural characteristics, emphasizing the complexity and potential applications in materials science and pharmaceuticals (Reger et al., 2003).

Application in Antimicrobial and Antiprotozoal Agents

Pyrazole derivatives have been explored for their potential as antimicrobial and antiprotozoal agents. Studies like the one by Sharma et al. (2020) investigate the antibacterial properties of such compounds, highlighting their potential in developing new drugs and treatments (Sharma et al., 2020).

Utility in Anticancer Research

Compounds structurally related to this compound have been evaluated for their potential in anticancer research. For example, Hammam et al. (2005) examined the anticancer activity of fluoro-substituted pyrazoles against various cancer cell lines, demonstrating the relevance of these compounds in oncological research (Hammam et al., 2005).

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future research directions for this compound could involve studying its potential applications, investigating its properties in more detail, or exploring new methods for its synthesis .

properties

IUPAC Name

1-(4-chloro-3,5-dimethylpyrazol-1-yl)-2-(4-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2O2/c1-8-13(14)9(2)17(16-8)12(18)7-19-11-5-3-10(15)4-6-11/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJVDHFNBJIDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)COC2=CC=C(C=C2)F)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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